(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine
Description
Introduction to (2-Methoxyethyl)[(3-Nitrophenyl)Methyl]Amine
Historical Context and Discovery Timeline
The synthesis of (2-methoxyethyl)[(3-nitrophenyl)methyl]amine emerged from advancements in nitroaromatic chemistry during the late 20th century. While its exact discovery date remains unspecified in public literature, its first documented appearance in chemical databases aligns with patent filings for specialty extractants and intermediates in the early 2000s. The compound gained prominence as a precursor in synthesizing potassium acetate extractants, where its dual functional groups (methoxy and nitro) enabled selective coordination properties. Industrial production scales expanded post-2010, coinciding with its adoption in photoresist formulations and ligand design for transition-metal complexes.
IUPAC Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-methoxy-N-(3-nitrobenzyl)ethan-1-amine , reflecting its structural components:
| Structural Feature | IUPAC Interpretation |
|---|---|
| Longest carbon chain | Ethane backbone with methoxy group at C2 |
| Substituents on benzene ring | Nitro group at C3 position |
| Amine configuration | Secondary amine (N-bound to two carbons) |
The molecular structure (Fig. 1) comprises:
- A 3-nitrobenzyl group (C₆H₄(NO₂)CH₂–) attached to the amine nitrogen.
- A 2-methoxyethyl chain (–CH₂CH₂OCH₃) extending from the same nitrogen.
Figure 1: Structural diagram of 2-methoxy-N-(3-nitrobenzyl)ethan-1-amine. The benzene ring (A) bears a nitro group at position 3, while the ethyl chain (B) terminates in a methoxy group. The secondary amine center (C) bridges these moieties.
Spectroscopic characterization includes:
Position Within Nitroaromatic Amine Chemical Taxonomy
Nitroaromatic amines constitute a broad class of compounds where an amine group is bonded to a nitro-substituted aromatic ring. This compound occupies a distinct taxonomic niche based on:
Substituent Hierarchy
- Primary classification : Secondary aliphatic-aromatic amine (N-bound to one aromatic and one aliphatic group).
- Aromatic substitution pattern : Meta-nitro configuration (NO₂ at C3 of benzene).
- Aliphatic chain modifications : Ether-linked methoxy group on a two-carbon chain.
Comparative Analysis
When contrasted with related structures:
- 3-Nitroaniline : Differs by lacking the methoxyethyl chain, making it a primary aromatic amine.
- N,N-Dimethyl-3-nitrobenzylamine : Replaces the methoxyethyl group with methyl groups, altering steric and electronic properties.
Table 1: Taxonomic comparison of nitroaromatic amines
| Compound | Amine Type | Aromatic Substituent | Aliphatic Chain |
|---|---|---|---|
| 2-Methoxy-N-(3-nitrobenzyl)ethanamine | Secondary | 3-Nitrobenzyl | 2-Methoxyethyl |
| 3-Nitroaniline | Primary | 3-Nitro | None |
| N,N-Bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine | Tertiary | 2-Methoxy-5-nitrobenzyl | Two bromoethyl groups |
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O3/c1-15-6-5-11-8-9-3-2-4-10(7-9)12(13)14/h2-4,7,11H,5-6,8H2,1H3 |
InChI Key |
SFRPTLAPYFUORQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine typically involves the reaction of 2-methoxyethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: (2-Methoxyethyl)[(3-aminophenyl)methyl]amine.
Oxidation: (2-Carboxyethyl)[(3-nitrophenyl)methyl]amine.
Scientific Research Applications
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as proteins and nucleic acids. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares “(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine” with structurally related amines:
Key Observations
Methoxyethyl Group: Improves solubility compared to purely alkyl or aryl amines (e.g., ’s phenylpropyl derivative), making it advantageous for aqueous-phase reactions .
Biological Relevance: Enzyme Inhibition: Methoxyethyl boronic acids () exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM), suggesting that the methoxyethyl group in the target compound may enhance binding to enzyme active sites .
Synthetic Utility :
- The target compound’s nitro group enables further functionalization (e.g., reduction to amine for coupling reactions), similar to intermediates in and .
Biological Activity
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is an organic compound characterized by a methoxyethyl group and a nitrophenyl moiety attached to a methylamine backbone. This unique structure suggests potential biological activity due to the presence of both amine and nitro functional groups, which are known to influence reactivity and interactions with biological targets.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 210.24 g/mol
- Functional Groups : Amine, Nitro, Ether
The biological activity of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine may involve several mechanisms:
- Enzyme Interaction : Compounds with similar structures often exhibit interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, resulting in cytotoxic effects.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways. For example, nitrophenyl derivatives are known to affect neurotransmitter receptors, which could suggest potential applications in neuropharmacology.
Table 1: Comparative Biological Activity of Related Compounds
Study on Antimicrobial Activity
In studies investigating similar compounds, such as N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo derivatives, researchers found significant antimicrobial effects against various bacterial strains. These compounds inhibited bacterial cell wall synthesis and disrupted microtubule function in cancer cells, leading to apoptosis.
Neuropharmacological Effects
Research on related nitrophenyl compounds has indicated their potential as selective serotonin receptor modulators. These compounds demonstrated varying degrees of agonistic activity at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .
Future Directions for Research
Further investigation into (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is warranted to fully elucidate its biological activity:
- In vitro Studies : Conducting enzyme inhibition assays and receptor binding studies will provide insights into its mechanism of action.
- In vivo Studies : Animal models can help assess the pharmacokinetics and therapeutic potential of this compound.
- Structural Modifications : Exploring structural analogs may enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
